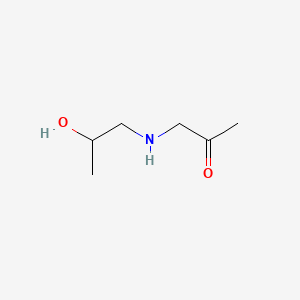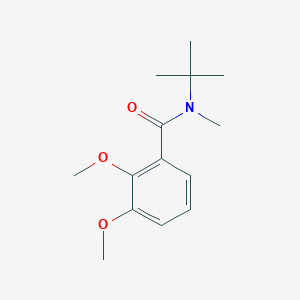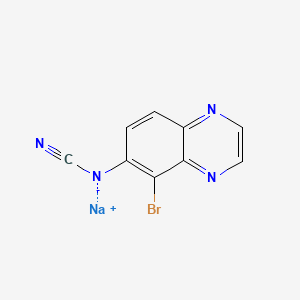
N6-(2-Hydroxyethyl-d4)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine is a deuterated analog of 2’-deoxyadenosine, where the hydrogen atoms in the 2-hydroxyethyl group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct mass spectrometric characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine typically involves the deuteration of 2’-deoxyadenosine. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is to react 2’-deoxyadenosine with deuterated ethylene oxide under controlled conditions to introduce the deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine may involve large-scale deuteration processes using specialized equipment and reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the incorporation of deuterium and the overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a tracer in metabolic studies.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The deuterium atoms in the hydroxyethyl group provide increased stability and distinct mass spectrometric properties, making it a valuable tool in various biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-(2-Hydroxyethyl)-2’-deoxyadenosine: The non-deuterated analog of the compound.
N6-(2-Hydroxyethyl-d4)-adenosine: A similar compound with a different sugar moiety.
O6-(2-Hydroxyethyl-d4)-2’-deoxyguanosine: Another deuterated nucleoside with a different base.
Uniqueness
N6-(2-Hydroxyethyl-d4)-2’-deoxyadenosine is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric characteristics. This makes it particularly useful in studies requiring precise quantification and analysis of nucleosides and their derivatives.
Propriétés
Formule moléculaire |
C12H17N5O4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c18-2-1-13-11-10-12(15-5-14-11)17(6-16-10)9-3-7(20)8(4-19)21-9/h5-9,18-20H,1-4H2,(H,13,14,15)/t7-,8+,9+/m0/s1/i1D2,2D2 |
Clé InChI |
KIAMDXBTZWMIAM-JAWKONGNSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)


![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)




